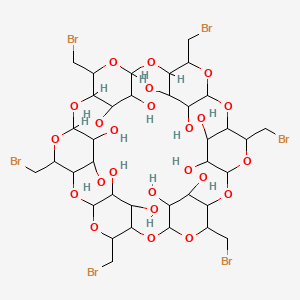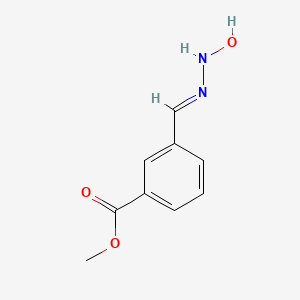
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin is a chemically modified derivative of alpha-cyclodextrin, where six hydroxyl groups are replaced by bromine atomsIt is often used as an intermediate in the synthesis of other complex molecules and has significant implications in pharmaceutical and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin typically involves the bromination of alpha-cyclodextrin. One common method is the use of the Vilsmeier-Haack reagent, which facilitates the substitution of hydroxyl groups with bromine atoms . Another method involves the use of tosyl derivatives of alpha-cyclodextrin, which allows for selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used due to their ability to dissolve the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be further categorized into nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can replace bromine atoms with azide or thiol groups, respectively.
Electrophilic Substitution: Reagents like halogens or other electrophiles can further modify the compound.
Major Products: The major products formed from these reactions include azido-cyclodextrins, thiol-cyclodextrins, and other substituted derivatives .
Applications De Recherche Scientifique
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property is attributed to the hydrophobic cavity of the cyclodextrin ring, which can encapsulate hydrophobic compounds. The bromine atoms enhance the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Hexakis-6-mercapto-6-deoxy-alpha-cyclodextrin: Similar structure but with thiol groups instead of bromine atoms.
Octakis-6-bromo-6-deoxy-gamma-cyclodextrin: A gamma-cyclodextrin derivative with eight bromine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification and high reactivity .
Propriétés
IUPAC Name |
5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGELJTCLTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Br6O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)

![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)


![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)





